

# Application Note: Comprehensive Characterization of 1-(Indolin-7-yl)ethanone

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## Compound of Interest

Compound Name: 1-(Indolin-7-yl)ethanone

CAS No.: 104019-19-4

Cat. No.: B033993

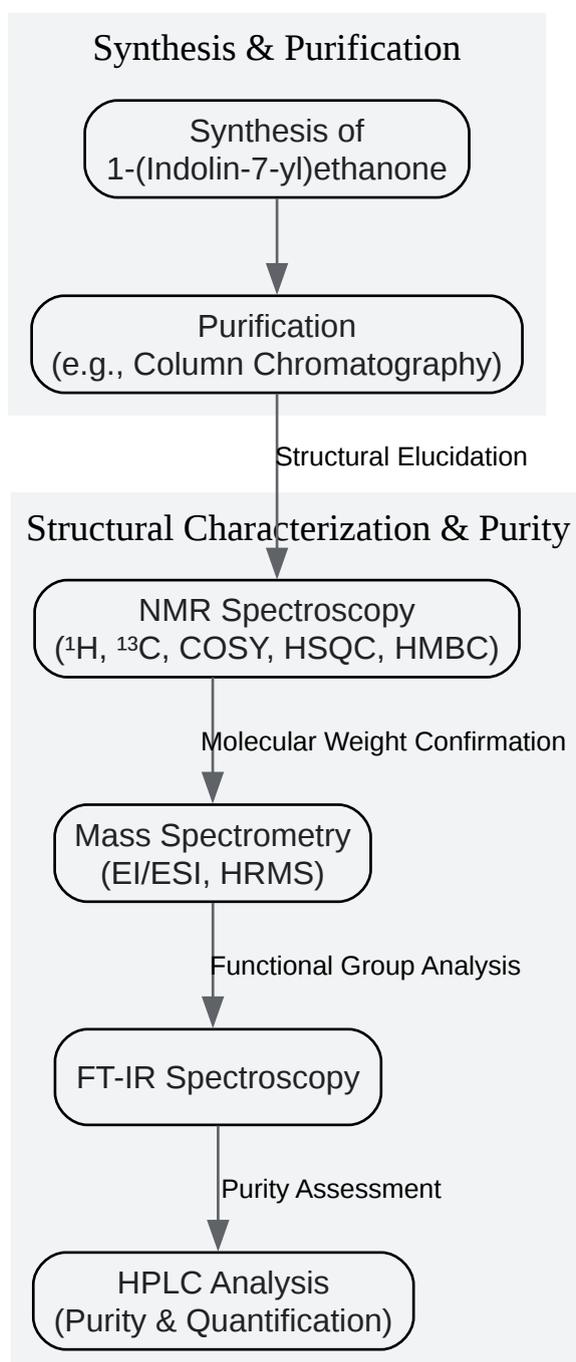
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## Introduction

**1-(Indolin-7-yl)ethanone** is a substituted indoline derivative of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a core structural motif in numerous biologically active compounds. The addition of an acetyl group at the 7-position of the indoline ring can significantly influence its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and purity assessment of **1-(Indolin-7-yl)ethanone** are critical for its application in research and development. This application note provides a detailed guide to the analytical methods for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy.

## Analytical Workflow

A multi-technique approach is essential for the robust characterization of **1-(Indolin-7-yl)ethanone**. The logical flow of analysis ensures confirmation of the molecular structure, and assessment of purity, and provides a comprehensive data package for regulatory submissions or publication.



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Figure 1: Comprehensive analytical workflow for the characterization of **1-(Indolin-7-yl)ethanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of **1-(Indolin-7-yl)ethanone**. A combination of one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous assignment of all proton and carbon signals.

## $^1\text{H}$ NMR Spectroscopy

Principle:  $^1\text{H}$  NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are used to determine the structure.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **1-(Indolin-7-yl)ethanone** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrument Parameters:
  - Spectrometer: 400 MHz or higher
  - Temperature: 298 K
  - Pulse Program: Standard single-pulse experiment (e.g., zg30)
  - Number of Scans: 16-32
  - Relaxation Delay: 1-2 s
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected  $^1\text{H}$  NMR Data:

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4	~7.5	d	~7.5	1H
H-5	~6.8	t	~7.5	1H
H-6	~7.2	d	~7.5	1H
H-2	~3.6	t	~8.5	2H
H-3	~3.1	t	~8.5	2H
NH	~4.5	br s	-	1H
COCH <sub>3</sub>	~2.6	s	-	3H

Causality of Experimental Choices: The choice of a high-field NMR spectrometer ( $\geq 400$  MHz) is crucial for achieving good signal dispersion, especially for the aromatic protons. CDCl<sub>3</sub> is a common solvent for many organic compounds, but if the compound has poor solubility or if exchangeable protons (like the NH proton) are of particular interest, DMSO-d<sub>6</sub> is a better choice as it reduces the rate of proton exchange.

## <sup>13</sup>C NMR Spectroscopy

Principle: <sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its chemical environment.

Protocol:

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR.
- Instrument Parameters:
  - Spectrometer: 100 MHz or higher (corresponding to a 400 MHz <sup>1</sup>H frequency)
  - Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
  - Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.

- Relaxation Delay: 2 s
- Data Processing: Similar to  $^1\text{H}$  NMR, apply Fourier transform and corrections. Reference the spectrum to the solvent peak.

Expected  $^{13}\text{C}$  NMR Data:

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	~198
C-7	~130
C-3a	~150
C-7a	~120
C-4	~128
C-5	~118
C-6	~125
C-2	~47
C-3	~29
COCH <sub>3</sub>	~28

**Expertise & Experience:** The expected chemical shifts are predicted based on the known data for indoline and the expected electronic effects of the acetyl substituent.[1] The electron-withdrawing acetyl group will deshield the attached aromatic carbon (C-7) and the carbonyl carbon will appear at a characteristic downfield shift.

## Mass Spectrometry (MS)

**Principle:** Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Protocol:

- Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
- Ionization Method:
  - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
  - Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. Often provides a strong molecular ion peak.
- Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement to confirm the elemental composition.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

#### Expected MS Data:

- Molecular Formula: C<sub>10</sub>H<sub>11</sub>NO
- Exact Mass: 161.0841 g/mol
- Molecular Ion Peak [M]<sup>+</sup> (EI) or [M+H]<sup>+</sup> (ESI): m/z = 161 or 162
- Key Fragmentation Pattern (EI): A characteristic loss of the methyl group (•CH<sub>3</sub>) from the molecular ion to give a prominent peak at m/z = 146 is expected.<sup>[2][3]</sup> Further fragmentation may involve the loss of carbon monoxide (CO) from the [M-CH<sub>3</sub>]<sup>+</sup> ion.

Trustworthiness: High-resolution mass spectrometry provides a self-validating system for the elemental composition. A measured mass that is within a few parts per million (ppm) of the calculated exact mass provides very high confidence in the assigned molecular formula.

## High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For the characterization of **1-(Indolin-7-yl)ethanone**, it is primarily

used to determine its purity.

#### Protocol:

- **Sample Preparation:** Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).
- **HPLC System:**
  - **Column:** A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
  - **Mobile Phase:** A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically used for good peak shape.
  - **Flow Rate:** 1.0 mL/min
  - **Detection:** UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
- **Data Analysis:** The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

#### Typical HPLC Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10-90% B over 15 min
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detection	UV at 254 nm

Authoritative Grounding: The use of reversed-phase HPLC with a C18 column is a standard and widely accepted method for the analysis of small organic molecules like indole derivatives.

[4][5][6]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is used to identify the functional groups present in a molecule.

Protocol:

- **Sample Preparation:** The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or as a thin film.
- **Instrument Parameters:**
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FT-IR Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration
~3350	N-H	Stretching
~3050	Aromatic C-H	Stretching
~2950	Aliphatic C-H	Stretching
~1660	C=O (ketone)	Stretching
~1600, 1480	Aromatic C=C	Stretching
~1360	C-N	Stretching

Expertise & Experience: The N-H stretching vibration in indolines typically appears as a sharp to medium band around  $3350\text{ cm}^{-1}$ . The carbonyl (C=O) stretching of the acetyl group is expected to be a strong, sharp band around  $1660\text{ cm}^{-1}$ .<sup>[7]</sup>

## Conclusion

The combination of NMR, MS, HPLC, and FT-IR provides a comprehensive and robust analytical package for the characterization of **1-(Indolin-7-yl)ethanone**. Each technique provides a unique piece of information that, when combined, allows for the unambiguous confirmation of the structure and purity of the compound. This detailed characterization is a prerequisite for its use in any research or development setting, ensuring the reliability and reproducibility of subsequent studies.

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